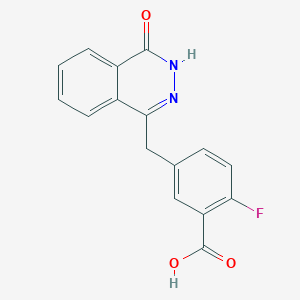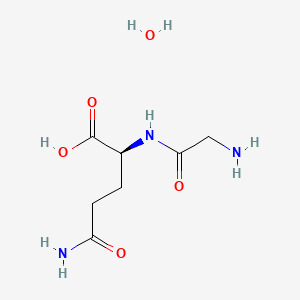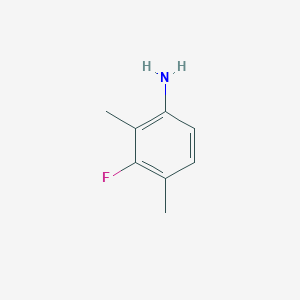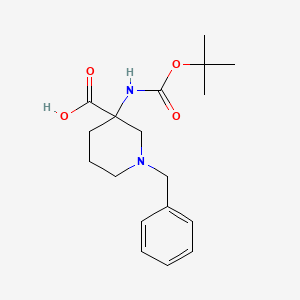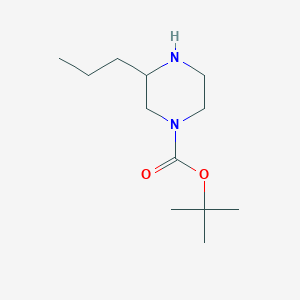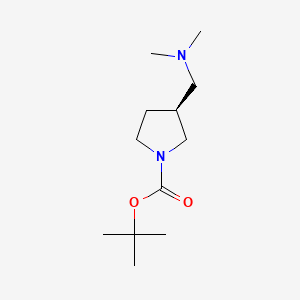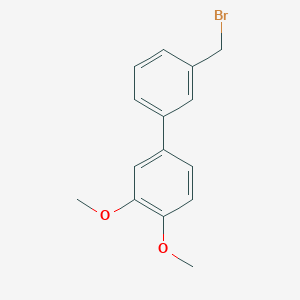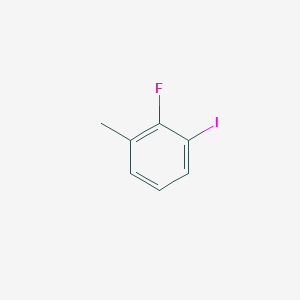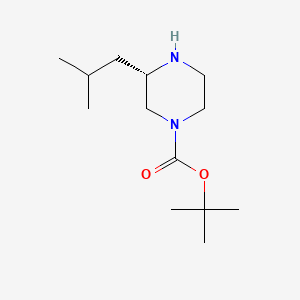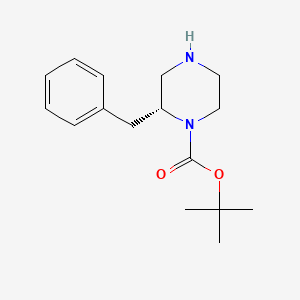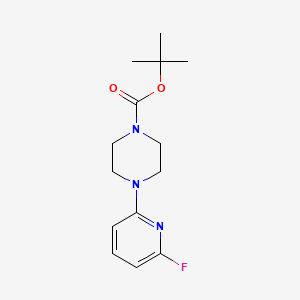
Fmoc-DOPA(acetonide)-OH
Overview
Description
Fmoc-DOPA(acetonide)-OH is a derivative of 3,4-Dihydroxyphenylalanine (DOPA), which is a key precursor for the solid-phase synthesis of adhesive mussel proteins and peptides. These derivatives are inspired by mussels and have garnered significant interest for their potential applications in functional coatings of biomaterials and biomedical devices due to their adhesive properties .
Synthesis Analysis
The synthesis of Fmoc-DOPA(acetonide)-OH has been reported to be a challenging and costly process. However, recent studies have introduced more convenient and cost-effective methods. One approach involves protecting the amino group of DOPA with a phthaloyl group and the carboxyl group as a methyl ester. The catechol of the DOPA derivative is then protected with an acetonide in the presence of p-toluenesulfonic acid. Subsequent removal of the protecting groups yields the desired Fmoc-DOPA(acetonide)-OH . Another study reports a simplified two-step strategy that is both cost-effective and has broad application prospects, suggesting improvements over previous tedious methods .
Molecular Structure Analysis
The molecular structure of Fmoc-DOPA(acetonide)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group during peptide synthesis. The acetonide protection of the catechol moiety is crucial for preventing oxidation and other side reactions during the synthesis of peptides .
Chemical Reactions Analysis
Fmoc-DOPA(acetonide)-OH is primarily used in solid-phase peptide synthesis. The protective groups are strategically selected to be stable during the coupling reactions but can be removed under mild conditions once the peptide synthesis is complete. The Fmoc group is typically removed by a base, such as piperidine, while the acetonide protection can be removed by acid hydrolysis without affecting the peptide backbone .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Fmoc-DOPA(acetonide)-OH are not detailed in the provided papers, it can be inferred that the stability of the compound under synthesis conditions is a key property. The protective groups must withstand the conditions of peptide elongation but be removable without harming the integrity of the peptide. The solubility of the compound in common organic solvents is also likely to be important for its use in automated peptide synthesizers .
Relevant Case Studies
Although not directly related to Fmoc-DOPA(acetonide)-OH, a study on the total chemical synthesis of membrane proteins using Fmoc chemistry demonstrates the broader utility of Fmoc-protected amino acids. The study highlights the synthesis of membrane proteins, which are challenging to produce due to their hydrophobic nature. The use of Fmoc chemistry in this context underscores the importance of protective groups in the synthesis of complex biomolecules .
Scientific Research Applications
Synthesis and Material Development
Fmoc-DOPA(acetonide)-OH plays a crucial role in the synthesis of biomaterials and biomedical devices due to its key role as a precursor in the solid-phase synthesis of adhesive mussel proteins and peptides. Researchers have developed simpler and more cost-effective methods for synthesizing Fmoc-DOPA(acetonide)-OH. For instance, Liu et al. (2020) reported a two-step strategy that offers broad application prospects in the field of biomaterials. This development is significant because traditional synthesis methods were tedious and costly, limiting practical applications (Liu, Zhang, Jiang, & Liu, 2020).
Adhesive and Coating Applications
The adhesive properties of DOPA derivatives, inspired by marine mussels, have been a focus in developing functional coatings for various materials. Fmoc-DOPA(acetonide)-OH is integral in creating these adhesive elements. For example, Fichman et al. (2014) explored using DOPA-containing supramolecular polymers for metallic coatings and surface adhesion, revealing potential applications in biotechnology (Fichman, Adler-Abramovich, Manohar, Mironi‐Harpaz, Guterman, Seliktar, & Messersmith, 2014).
Biomedical and Hydrogel Applications
Fmoc-DOPA(acetonide)-OH has shown potential in the formation of hydrogels. Zanna, Iaculli, & Tomasini (2017) reported the synthesis of Fmoc-l-DOPA-d-Oxd-OH and its use in creating hydrogels with varying mechanical properties, indicating its sensitivity to the number of hydroxyl moieties and the trigger used. This research suggests that Fmoc-DOPA(acetonide)-OH derivatives can be crucial in designing materials with specific mechanical characteristics (Zanna, Iaculli, & Tomasini, 2017).
Peptide Synthesis
Fmoc-DOPA(acetonide)-OH has been used effectively in peptide synthesis. Liu, Hu, & Messersmith (2008) reported a method for incorporating Fmoc-DOPA(acetonide)-OH into short DOPA-containing peptides derived from marine tubeworm cement proteins. This research demonstrates the versatility of Fmoc-DOPA(acetonide)-OH in creating biologically relevant peptides (Liu, Hu, & Messersmith, 2008).
Mechanism of Action
Target of Action
Fmoc-DOPA(acetonide)-OH is primarily used as a building block in the fabrication of functional materials . It is particularly useful in the formation of hydrogels, where it interacts with other components such as Fmoc-Tyr . The primary targets of this compound are therefore the other components within these materials, contributing to their overall structure and functionality.
Mode of Action
The compound’s mode of action is largely based on its inherent hydrophobicity and aromaticity, which promote association with other building blocks . It forms π-π interactions both between its own Fmoc groups and the phenyl rings of side-chains in other molecules, promoting self-assembly . This self-assembly occurs in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-DOPA(acetonide)-OH are primarily related to the self-assembly of functional materials. The compound’s unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides . This self-assembly process is crucial for the formation of hydrogels and other functional materials .
Result of Action
The result of Fmoc-DOPA(acetonide)-OH’s action is the formation of functional materials with unique and tunable morphologies . For example, it can contribute to the formation of semi-flexible twisted-multi-stranded fibers at pH 2.0 by a heating-cooling cycle . These materials can have various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, and more .
Action Environment
The action of Fmoc-DOPA(acetonide)-OH is influenced by environmental factors such as pH and temperature . For instance, the compound aggregates linearly to form semi-flexible twisted-multi-stranded fibers at pH 2.0 by a heating-cooling cycle . It disassembles at a higher ph due to the deprotonation of the carboxylic groups . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-DOPA(acetonide)-OH in material science and biomedical research?
A: Fmoc-DOPA(acetonide)-OH is a crucial building block for synthesizing peptides and proteins that mimic the adhesive properties of mussels. [] These bio-inspired materials have garnered significant interest for applications like functional coatings on biomaterials and biomedical devices. []
Q2: Why is this new synthesis method for Fmoc-DOPA(acetonide)-OH significant compared to previous methods?
A: The research highlights that previous methods for synthesizing Fmoc-DOPA(acetonide)-OH were complex and expensive, limiting its wider application. [] This novel two-step synthesis strategy is presented as a simpler and more cost-effective alternative, potentially broadening the accessibility and use of this important building block. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



